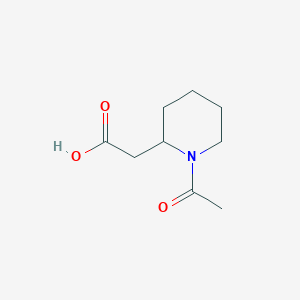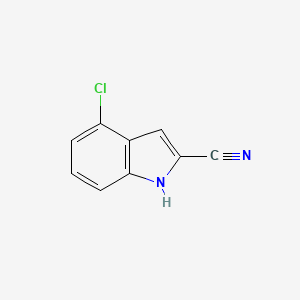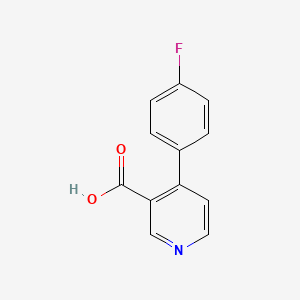
4-Phenylbutanoic anhydride
概要
説明
4-Phenylbutanoic anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 4-phenylbutanoic acid, which is also known as 4-phenylbutyric acid. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Phenylbutanoic anhydride can be synthesized through the reaction of 4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the anhydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-Phenylbutanoic anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Alcoholysis: Requires an alcohol and a catalyst such as pyridine.
Aminolysis: Involves the use of an amine and may require heating to proceed efficiently.
Major Products Formed
Hydrolysis: Produces 4-phenylbutanoic acid.
Alcoholysis: Forms esters of 4-phenylbutanoic acid.
Aminolysis: Results in the formation of amides.
科学的研究の応用
4-Phenylbutanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-phenylbutanoic moiety into various compounds.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-Phenylbutanoic anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as water, alcohols, and amines. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
類似化合物との比較
Similar Compounds
Succinic anhydride: Another anhydride that undergoes similar reactions but lacks the phenyl group.
Acetic anhydride: A simpler anhydride used widely in acetylation reactions.
Benzoic anhydride: Contains a benzene ring but differs in the length of the carbon chain.
Uniqueness
4-Phenylbutanoic anhydride is unique due to the presence of the phenyl group, which can influence its reactivity and the properties of the products formed from its reactions. This makes it a valuable compound for introducing phenyl groups into various molecules in synthetic chemistry.
特性
IUPAC Name |
4-phenylbutanoyl 4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNPDPJDRZMBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558827 | |
| Record name | 4-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-02-9 | |
| Record name | 4-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)




![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)





